molecular formula C6H6N4O B7942922 3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one

Cat. No.: B7942922
M. Wt: 150.14 g/mol
InChI Key: IZOLUQKYSHDXJY-UHFFFAOYSA-N
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Description

Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” is a chemical entity registered in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” involves specific reaction conditions and reagents. The detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation through [specific reaction].

    Step 3: Final product isolation and purification using [techniques].

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Bulk synthesis: Utilizing large reactors and controlled environments.

    Purification: Employing techniques such as crystallization, distillation, or chromatography.

    Quality control: Ensuring the final product meets industry standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized product].

    Reduction: Reaction with reducing agents to yield [reduced product].

    Substitution: Involvement in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include [specific agents] under [conditions].

    Reduction: Reducing agents such as [specific agents] under [conditions].

    Substitution: Reagents like [specific reagents] in [solvents] at [temperature].

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of [oxidized product].

    Reduction: Yielding [reduced product].

    Substitution: Producing [substituted product].

Scientific Research Applications

Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic applications.

    Medicine: Investigated for its pharmacological properties and potential as a drug candidate.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

The mechanism of action of compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” involves its interaction with specific molecular targets and pathways. It exerts its effects through:

    Molecular Targets: Binding to [specific proteins or receptors].

    Pathways Involved: Modulating [specific biochemical pathways] leading to [desired effects].

Comparison with Similar Compounds

    Compound A: Shares structural similarities but differs in [specific properties].

    Compound B: Similar in function but has different [chemical characteristics].

    Compound C: Comparable in applications but varies in [mechanism of action].

Uniqueness: Compound “3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one” stands out due to its unique [specific properties], making it particularly valuable for [specific applications].

This detailed article provides a comprehensive overview of compound “this compound,” covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-1,2-dihydropyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2,9-10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOLUQKYSHDXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(NN2)N)C(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=C(NN2)N)C(=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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